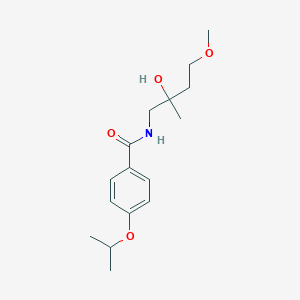

N-(2-hydroxy-4-methoxy-2-methylbutyl)-4-isopropoxybenzamide

Description

Properties

IUPAC Name |

N-(2-hydroxy-4-methoxy-2-methylbutyl)-4-propan-2-yloxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO4/c1-12(2)21-14-7-5-13(6-8-14)15(18)17-11-16(3,19)9-10-20-4/h5-8,12,19H,9-11H2,1-4H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUTGVEAEWHMKJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NCC(C)(CCOC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-4-methoxy-2-methylbutyl)-4-isopropoxybenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes the following steps:

Formation of the Intermediate Alcohol: The initial step involves the synthesis of 2-hydroxy-4-methoxy-2-methylbutanol through a series of reactions, including alkylation and hydrolysis.

Amidation Reaction: The intermediate alcohol is then reacted with 4-isopropoxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired benzamide compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-4-methoxy-2-methylbutyl)-4-isopropoxybenzamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The methoxy and isopropoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2-hydroxy-4-methoxy-2-methylbutyl)-4-isopropoxybenzamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-4-methoxy-2-methylbutyl)-4-isopropoxybenzamide involves its interaction with specific molecular targets. The hydroxyl and methoxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-(2-hydroxy-4-methoxy-2-methylbutyl)-4-isopropoxybenzamide with structurally or functionally related benzamide derivatives:

Structural and Functional Insights

Core Modifications :

- The 4-isopropoxybenzamide group is a common pharmacophore in antimicrobial agents (e.g., compound 19 in ) . Its substitution pattern (isopropoxy at position 4) likely enhances lipid membrane penetration compared to simpler alkoxy groups (e.g., methoxy in compound NAT-1 ) .

- The hydroxy-methoxy-methylbutyl side chain in the target compound introduces steric bulk and hydrogen-bonding capacity, which may influence receptor binding or metabolic stability compared to linear chains (e.g., compound 20 ’s hydroxyphenyl group) .

Biological Activity: Antimicrobial analogs (e.g., compound 19) demonstrate that sulfonamide-linked indolinone moieties enhance activity, suggesting that the target compound’s hydroxyalkyl chain could be optimized for similar efficacy . Fluorescence studies on N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide highlight how electron-donating groups (e.g., methoxy) affect emission properties, which may guide the design of the target compound for diagnostic applications .

Synthetic and Analytical Considerations: Compounds like 20 are synthesized using Boc-protected intermediates and purified via silica gel chromatography, achieving >95% purity . Similar protocols could apply to the target compound.

Biological Activity

N-(2-hydroxy-4-methoxy-2-methylbutyl)-4-isopropoxybenzamide, a compound with significant potential in biological applications, has garnered attention due to its unique chemical structure and functional groups. This article explores its biological activity, including antibacterial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name is N-(2-hydroxy-4-methoxy-2-methylbutyl)-4-propan-2-yloxybenzamide. Its molecular formula is with a molecular weight of 293.38 g/mol. The presence of hydroxyl and methoxy groups contributes to its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound, particularly against methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) was found to be 1024 µg/mL, with a minimum bactericidal concentration (MBC) at 2048 µg/mL. The compound demonstrated significant activity in dislodging preformed biofilms, achieving an approximately 80% reduction in biofilm mass at effective concentrations .

Table 1: Antibacterial Activity Data

| Test Organism | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| S. aureus | 1024 | 2048 |

The mechanism by which this compound exerts its antibacterial effects involves disruption of bacterial cell membranes. Studies utilizing scanning electron microscopy (SEM) revealed structural changes in bacterial cells post-treatment, indicating that the compound compromises membrane integrity, leading to cell lysis and death .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of the compound. In rodent studies, various doses were administered to assess potential adverse effects on liver and kidney function. Notably, elevated liver and kidney weights were observed in high-dose groups, along with histopathological changes indicative of toxicity .

Table 2: Toxicological Findings

| Parameter | Observation |

|---|---|

| Liver Weight | Increased in high-dose groups |

| Kidney Weight | Elevated variably in dosed females |

| Histopathological Changes | Hepatocyte vacuolization |

Potential Therapeutic Applications

The unique properties of this compound position it as a promising candidate for further development as an antibacterial agent. Its ability to disrupt biofilms suggests potential use in treating chronic infections where biofilm formation is prevalent.

Additionally, ongoing research aims to explore its role as a drug candidate in other therapeutic areas, leveraging its unique chemical structure for modifications that could enhance efficacy and reduce toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.